5-Chloro-2-(trimethylsilyl)anisole
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Overview
Description
5-Chloro-2-(trimethylsilyl)anisole is an organic compound that belongs to the class of anisoles, which are ethers with a methoxy group attached to a benzene ring. This compound is characterized by the presence of a chloro substituent at the 5-position and a trimethylsilyl group at the 2-position of the anisole ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trimethylsilyl)anisole can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-iodoanisole with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trimethylsilyl)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or THF.
Major Products Formed
Substitution: Products include various substituted anisoles depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include dechlorinated anisoles.
Scientific Research Applications
5-Chloro-2-(trimethylsilyl)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro substituent can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with specific enzymes or receptors. The methoxy group can act as an electron-donating group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)anisole: Lacks the chloro substituent, resulting in different reactivity and applications.
5-Chloroanisole: Lacks the trimethylsilyl group, affecting its lipophilicity and biological activity.
2-Chloro-5-(trimethylsilyl)anisole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
5-Chloro-2-(trimethylsilyl)anisole is unique due to the combination of the chloro and trimethylsilyl substituents on the anisole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H15ClOSi |
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Molecular Weight |
214.76 g/mol |
IUPAC Name |
(4-chloro-2-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-9-7-8(11)5-6-10(9)13(2,3)4/h5-7H,1-4H3 |
InChI Key |
HTGSWJZIUJYHBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)[Si](C)(C)C |
Origin of Product |
United States |
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